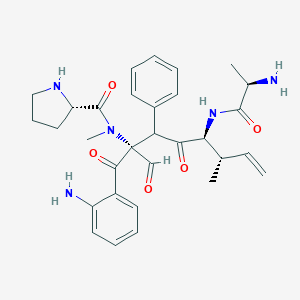

Avellanin A

Description

Properties

CAS No. |

110297-47-7 |

|---|---|

Molecular Formula |

C31H39N5O5 |

Molecular Weight |

561.7 g/mol |

IUPAC Name |

(2S)-N-[(2R,5S,6S)-1-(2-aminophenyl)-5-[[(2R)-2-aminopropanoyl]amino]-2-formyl-6-methyl-1,4-dioxo-3-phenyloct-7-en-2-yl]-N-methylpyrrolidine-2-carboxamide |

InChI |

InChI=1S/C31H39N5O5/c1-5-19(2)26(35-29(40)20(3)32)27(38)25(21-12-7-6-8-13-21)31(18-37,28(39)22-14-9-10-15-23(22)33)36(4)30(41)24-16-11-17-34-24/h5-10,12-15,18-20,24-26,34H,1,11,16-17,32-33H2,2-4H3,(H,35,40)/t19-,20+,24-,25?,26-,31-/m0/s1 |

InChI Key |

RRKPZYIKFBDXNY-KLYJBUPTSA-N |

SMILES |

CC(C=C)C(C(=O)C(C1=CC=CC=C1)C(C=O)(C(=O)C2=CC=CC=C2N)N(C)C(=O)C3CCCN3)NC(=O)C(C)N |

Isomeric SMILES |

C[C@@H](C=C)[C@@H](C(=O)C(C1=CC=CC=C1)[C@@](C=O)(C(=O)C2=CC=CC=C2N)N(C)C(=O)[C@@H]3CCCN3)NC(=O)[C@@H](C)N |

Canonical SMILES |

CC(C=C)C(C(=O)C(C1=CC=CC=C1)C(C=O)(C(=O)C2=CC=CC=C2N)N(C)C(=O)C3CCCN3)NC(=O)C(C)N |

Synonyms |

avellanin A cyclo(N-Me-Phe-Ala-Ile-2-aminobenzoyl-Pro) |

Origin of Product |

United States |

Q & A

Q. How is Avellanin A structurally characterized, and what analytical techniques are essential for confirming its cyclic pentapeptide configuration?

this compound’s structure is confirmed through a combination of nuclear magnetic resonance (NMR) spectroscopy , high-resolution electrospray ionization mass spectrometry (HRESIMS) , and single-crystal X-ray diffraction . For example:

- 1D/2D NMR (COSY, HSQC, HMBC) identifies amino acid residues (e.g., Pro, Ile, N-Me-Phe) and connectivity .

- X-ray crystallography resolves the absolute configuration (e.g., L-Pro-Ant-L-Ile-D-Ala-N-Me-D-Phe) with a Flack parameter of 0.06(6) .

- Marfey’s method differentiates D/L-amino acid stereochemistry by derivatization and HPLC comparison to standards . Methodological Tip: Use cyclic peptide synthesis protocols with orthogonal protecting groups to avoid racemization during solid-phase synthesis.

Q. What standard bioassays are used to evaluate this compound’s bioactivity, and how are results interpreted?

Bioactivity is assessed via:

- Insecticidal assays : Test against larvae (e.g., Culex quinquefasciatus) using LC50 values (e.g., 86.6 µM for Avellanin E) .

- Antibacterial assays : Measure minimum inhibitory concentration (MIC) against pathogens like Vibrio harveyi (e.g., MIC = 5.85 µM for Avellanin F) .

- Cytotoxicity/proliferation assays : Use cell lines (e.g., RWPE-1) with MTT/WST-1 reagents to quantify IC50 and pathway analysis (e.g., PI3K-Akt inhibition) . Methodological Tip: Include positive controls (e.g., commercial insecticides or antibiotics) and normalize data to cell viability or solvent-only baselines.

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioactivity across studies?

Discrepancies in bioactivity data (e.g., variable LC50 or MIC values) may arise from:

- Strain specificity : Target organisms (e.g., bacterial species) may differ in membrane permeability or resistance mechanisms .

- Experimental design : Variations in solvent (DMSO vs. ethanol), concentration ranges, or exposure times affect compound stability .

- Structural analogs : Minor modifications (e.g., substitution of Val for Ile in Avellanin F) alter bioactivity . Methodological Tip: Replicate assays under standardized conditions (e.g., CLSI guidelines) and validate using orthogonal assays (e.g., fluorescence-based viability vs. colony counting).

Q. What strategies optimize the synthesis of this compound analogs to enhance bioactivity or reduce toxicity?

Key approaches include:

- Amino acid substitution : Replace residues (e.g., Gly → Ala) to improve stability or binding affinity .

- Side-chain modifications : Introduce hydrophobic groups (e.g., methyl or benzyl) to enhance membrane penetration .

- Cyclization methods : Use microwave-assisted synthesis or enzymatic ligation to improve yield and reduce side reactions . Methodological Tip: Employ computational tools (e.g., molecular docking with CTSL protease) to predict binding interactions before synthesis .

Q. How can researchers design experiments to elucidate this compound’s mechanism of action, such as its inhibition of the PI3K-Akt pathway?

Mechanistic studies require:

- Western blotting : Quantify phosphorylation levels of Akt, mTOR, or downstream targets (e.g., p-FAK) under this compound treatment .

- RNA-seq/qPCR : Profile gene expression changes (e.g., COL1A1, MMP9) to identify regulated pathways .

- Kinase inhibition assays : Use recombinant PI3K/Akt proteins and ATP-competitive probes to measure IC50 in vitro . Methodological Tip: Combine genetic knockdown (siRNA) and pharmacological inhibitors to confirm pathway specificity.

Data Analysis & Experimental Design

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

- Dose-response curves : Fit data using nonlinear regression (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate IC50/LC50 .

- ANOVA with post-hoc tests : Compare multiple treatment groups (e.g., Tukey’s HSD for gene expression data) .

- Error analysis : Report standard deviation (SD) or confidence intervals (CI) for triplicate experiments . Methodological Tip: Use tools like R or Python for batch processing of large datasets (e.g., RNA-seq).

Q. How should researchers address variability in this compound’s purity and stability during long-term studies?

- HPLC-PDA/MS : Monitor purity (>95%) and degradation products over time .

- Storage conditions : Store lyophilized compounds at -80°C in inert atmospheres (argon) to prevent oxidation .

- Stability assays : Incubate this compound in buffers (pH 4–9) and quantify degradation via UV/Vis spectroscopy . Methodological Tip: Include stability data in supplementary materials to enhance reproducibility.

Structural & Functional Insights

Q. How do structural features of this compound (e.g., cyclic backbone, N-methylation) influence its bioactivity?

- Cyclization : Enhances proteolytic stability and membrane permeability compared to linear peptides .

- N-methylation : Reduces hydrogen bonding with solvent, improving lipophilicity and cellular uptake .

- Aromatic residues : Anthranilic acid (Ant) and N-Me-Phe facilitate π-π stacking with target proteins (e.g., CTSL protease) . Methodological Tip: Use circular dichroism (CD) to assess conformational changes under physiological conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.